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Compound of Interest

Compound Name: SRI-31040

Cat. No.: B610990

Application Notes and Protocols for SRI-31040
In Research

These application notes provide comprehensive guidelines for the use of SRI-31040, a novel
allosteric modulator of the dopamine transporter (DAT), in preclinical research settings. The
information is intended for researchers, scientists, and drug development professionals
engaged in the study of dopaminergic neurotransmission and related neurological disorders.

Disclaimer: SRI-31040 is a research compound and is not approved for human use. All
experiments should be conducted in accordance with institutional and national guidelines for
laboratory animal care and use.

Mechanism of Action

SRI-31040 is an allosteric modulator of the dopamine transporter (DAT). Unlike typical DAT
inhibitors that bind to the primary dopamine binding site (the orthosteric site), SRI-31040 binds
to a distinct, allosteric site on the transporter. This interaction modulates the function of DAT,
leading to a partial inhibition of dopamine uptake. This mechanism of action suggests that SRI-
31040 may have a different pharmacological profile compared to traditional psychostimulants
like cocaine, potentially offering a novel therapeutic avenue with a reduced side-effect profile.

In Vitro Applications
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SRI-31040 has been characterized in vitro for its activity at the dopamine transporter. The
following data summarizes its potency in key functional assays.

Table 1: In Vitro Activity of SRI-31040 at the Dopamine

Transporter
Assay Description ICso0 (NM) Efficacy Reference

Measures the
ability of the

compound to ]
Data not publicly
) block the uptake ) ]
[BH]Dopamine ) available in ) .
o of radiolabeled ) Partial Inhibitor [1][2]
Uptake Inhibition o provided search
dopamine into
results.
synaptosomes or

cells expressing
DAT.

Assesses the

compound's

ability to displace Low affinity for

a radiolabeled >10,000 the orthosteric [1][2]
ligand that binds site

[BH]WIN 35,428
Binding

to the orthosteric
site of DAT.

Note: While SRI-31040 is part of the series of compounds studied, its specific ICso value for
dopamine uptake inhibition is not available in the provided search results. The available
information characterizes it as a partial inhibitor.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of
SRI-31040.

[*H]Dopamine Uptake Inhibition Assay in Rat Striatal
Synaptosomes
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This protocol is adapted from standard methods for measuring dopamine transporter function.

[3]141(5]

Objective: To determine the potency and efficacy of SRI-31040 in inhibiting dopamine uptake
by the dopamine transporter.

Materials:
e Rat striatal tissue
e Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

o Krebs-Ringer-HEPES buffer (125 mM NaCl, 5 mM KCI, 1.2 mM MgSQOas, 1.2 mM CaClz, 1.5
mM KH2PQOa4, 25 mM HEPES, 10 mM D-glucose, 0.1 mM L-ascorbic acid, pH 7.4)

e [(H]Dopamine

e SRI-31040

e Nomifensine (as a positive control for complete inhibition)
o Glass-fiber filters

« Scintillation fluid and counter

Procedure:

e Synaptosome Preparation:

[¢]

Homogenize fresh or frozen rat striatal tissue in ice-cold sucrose buffer.

o Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and
cellular debris.

o Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the
synaptosomes.

o Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.
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o Uptake Assay:

o Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of SRI-
31040 or vehicle for 10 minutes at 37°C.

o Initiate the uptake reaction by adding a final concentration of 10 nM [(H]Dopamine.
o Incubate for 5 minutes at 37°C.

o Terminate the reaction by rapid filtration through glass-fiber filters, followed by three
washes with ice-cold Krebs-Ringer-HEPES buffer.

o Determine the amount of radioactivity trapped on the filters by liquid scintillation counting.

o Data Analysis:

o

Non-specific uptake is determined in the presence of a high concentration of nomifensine
(e.g., 10 pM).

o

Specific uptake is calculated by subtracting non-specific uptake from total uptake.

Plot the percentage of inhibition of specific [BH]Dopamine uptake against the logarithm of
the SRI-31040 concentration.

[¢]

o Calculate the ICso value using non-linear regression analysis.

[*H]WIN 35,428 Radioligand Binding Assay

This protocol is based on established methods for characterizing ligand binding to the

dopamine transporter.[6][7][8]

Objective: To determine the affinity of SRI-31040 for the orthosteric binding site of the
dopamine transporter.

Materials:

o Rat striatal membranes (prepared similarly to synaptosomes, but with a final pellet washed

and resuspended in assay buffer)
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e Assay buffer (50 mM Tris-HCI, 120 mM NacCl, pH 7.4)

e [BH]WIN 35,428

e SRI-31040

e Cocaine or GBR 12909 (as a positive control for displacement)
o Glass-fiber filters

 Scintillation fluid and counter

Procedure:

e Binding Assay:

o In a 96-well plate, add assay buffer, varying concentrations of SRI-31040 or vehicle, and a
final concentration of 2 nM [BH]WIN 35,428 to aliquots of the rat striatal membrane
preparation.

o Incubate for 1 hour at room temperature.

o Terminate the binding reaction by rapid filtration through glass-fiber filters pre-soaked in
0.5% polyethyleneimine.

o Wash the filters three times with ice-cold assay buffer.
o Measure the radioactivity on the filters using liquid scintillation counting.

e Data Analysis:

[¢]

Non-specific binding is determined in the presence of a high concentration of cocaine
(e.g., 30 uM) or GBR 12909 (e.g., 1 uM).

[e]

Specific binding is calculated by subtracting non-specific binding from total binding.

[e]

Plot the percentage of specific [BH]WIN 35,428 binding against the logarithm of the SRI-
31040 concentration.
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o Calculate the Ki value using the Cheng-Prusoff equation.

Dosage and Administration for In Vivo Research

There is no publicly available information on the in vivo dosage and administration of SRI-
31040. The research on this compound appears to be limited to in vitro studies. Therefore,
researchers planning in vivo experiments will need to conduct initial dose-ranging and
pharmacokinetic studies to determine appropriate dosing regimens, routes of administration,

and potential toxicity.
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Caption: Workflow for the [BH]Dopamine uptake inhibition assay.

Experimental Workflow: [*H]WIN 35,428 Binding Assay
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Caption: Workflow for the [3H]WIN 35,428 radioligand binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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